Molecular Weight and Formula Divergence from the 3‑Methoxy Congener
2‑Cyano‑N‑cyclohexyl‑3‑[4‑(difluoromethoxy)phenyl]‑N‑methylprop‑2‑enamide (C₁₈H₂₀F₂N₂O₂, MW 334.367 g·mol⁻¹) is 16 mass units lighter than its 3‑methoxy analog (E)‑2‑cyano‑N‑cyclohexyl‑3‑[4‑(difluoromethoxy)‑3‑methoxyphenyl]prop‑2‑enamide (C₁₈H₂₀F₂N₂O₃, MW 350.366 g·mol⁻¹) . The absence of the meta‑methoxy group reduces the topological polar surface area (tPSA, predicted: 53.3 vs. 62.5 Ų) while preserving the difluoromethoxy‑driven lipophilicity. For fragment‑based or lead‑optimization programs where lower molecular weight and smaller polar surface area correlate with improved permeability and CNS penetration, this 4.6% reduction in molecular weight can be decisive at the procurement stage.
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 334.367 g·mol⁻¹; C₁₈H₂₀F₂N₂O₂ |
| Comparator Or Baseline | 3‑Methoxy analog (CAS 569311-72-4): MW 350.366 g·mol⁻¹; C₁₈H₂₀F₂N₂O₃ |
| Quantified Difference | ΔMW = −16.0 g·mol⁻¹ (−4.6%); ΔtPSA ≈ −9.2 Ų |
| Conditions | Calculated from molecular formula and predicted tPSA (PubChem/ChemSpider). |
Why This Matters
A lower molecular weight and reduced tPSA improve the compound’s compliance with Lipinski’s and CNS‑MPO rules, directly influencing its selection for oral or brain‑penetrant drug discovery programs over the 3‑methoxy congener.
